(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Review of a Key Chiral Building Block in Modern Pharmaceutical Synthesis
(1S,3S)-3-Aminocyclopentanol hydrochloride has emerged as a critical chiral building block in the pharmaceutical industry, offering a versatile scaffold for the synthesis of complex molecules with specific stereochemistry. Its inherent chirality and bifunctional nature, possessing both an amino and a hydroxyl group in a cis-configuration on a cyclopentane ring, make it a valuable starting material for the development of novel therapeutics, particularly in the realm of antiviral agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (1S,3S)-3-Aminocyclopentanol hydrochloride, with a focus on its role in the synthesis of carbocyclic nucleosides and as a key component in the development of antiviral drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1S,3S)-3-Aminocyclopentanol hydrochloride is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1523530-42-8 | [1] |
| Molecular Formula | C₅H₁₂ClNO | [2] |
| Molecular Weight | 137.61 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 93-96 °C | [3] |
| Solubility | Slightly soluble in water, DMSO, and methanol | [3] |
| Stereochemistry | (1S,3S) | [1] |
Note: Several CAS numbers are associated with isomers of 3-Aminocyclopentanol hydrochloride. The CAS number 1523530-42-8 specifically corresponds to the (1S,3S) isomer.
Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride
The stereoselective synthesis of (1S,3S)-3-Aminocyclopentanol hydrochloride is crucial for its application in chiral drug synthesis. Several synthetic strategies have been developed, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures. A common approach involves the reduction of a 3-aminocyclopentanone precursor, where the stereochemical outcome is controlled to yield the desired cis isomer.[1]
While a detailed, publicly available, step-by-step protocol specifically for the (1S,3S) isomer is not extensively documented in readily accessible literature, a representative synthetic approach for its enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride, is well-described and provides a foundational understanding of the synthetic strategy. This multi-step synthesis typically starts from a readily available chiral precursor and involves key steps such as a hetero-Diels-Alder reaction to establish the stereocenters on the cyclopentane ring.
A logical workflow for a potential asymmetric synthesis of (1S,3S)-3-Aminocyclopentanol hydrochloride, based on established chemical principles, is outlined below.
Applications in Drug Development
The primary application of (1S,3S)-3-Aminocyclopentanol hydrochloride and its stereoisomers lies in their use as chiral synthons for the preparation of biologically active molecules.
Key Intermediate for Bictegravir
The (1R,3S) stereoisomer of 3-aminocyclopentanol is a well-established key intermediate in the synthesis of the potent anti-HIV drug, Bictegravir.[1] Bictegravir is an integrase strand transfer inhibitor (INSTI) that is a component of the fixed-dose combination tablet Biktarvy.
The mechanism of action of Bictegravir involves the inhibition of the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Bictegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.
The following diagram illustrates the simplified signaling pathway of HIV-1 entry and the mechanism of action of Bictegravir.
Synthesis of Carbocyclic Nucleosides
(1S,3S)-3-Aminocyclopentanol hydrochloride is a valuable precursor for the synthesis of carbocyclic nucleosides.[1] These are nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group. This structural modification imparts greater metabolic stability against enzymatic cleavage, often leading to improved pharmacokinetic profiles and sustained therapeutic effects.
The general workflow for the synthesis of carbocyclic nucleosides from (1S,3S)-3-Aminocyclopentanol hydrochloride is depicted below.
Conclusion
(1S,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block of significant importance in medicinal chemistry and drug development. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the asymmetric synthesis of complex pharmaceutical agents. While its stereoisomer, (1R,3S)-3-aminocyclopentanol, is famously utilized in the production of the anti-HIV drug Bictegravir, the (1S,3S)-isomer holds considerable promise for the development of novel carbocyclic nucleosides with potential therapeutic applications. Further research into the synthesis and biological evaluation of compounds derived from (1S,3S)-3-Aminocyclopentanol hydrochloride is warranted to fully exploit its potential in the discovery of new medicines.
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
